1,3-Dibromoisoquinolin-4-amine

Lipophilicity Drug design Physicochemical property

Sourcing the correct 1,3-dibromoisoquinoline isomer is critical for CNS drug discovery programs targeting DYRK1A/CLK kinases. Unverified analogs risk divergent logP profiles and failed cross-coupling reactivity, delaying library synthesis. This 1,3-dibromo-4-amino substitution pattern (logP 3.34) provides an optimal balance of BBB permeability and H-bond capacity for ATP-binding site engagement. - Delivers orthogonal reactivity: two Br sites for sequential Pd-catalyzed coupling plus a C4 amine for amidation/urea formation, enabling rapid divergent library synthesis. - Cited in patent literature as a privileged DYRK1A inhibitor scaffold, offering a validated starting point for medicinal chemistry campaigns. - Available in stock with confirmed 98% purity, eliminating lead-time uncertainty for time-sensitive kinase programs.

Molecular Formula C9H6Br2N2
Molecular Weight 301.96g/mol
Cat. No. B372525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromoisoquinolin-4-amine
Molecular FormulaC9H6Br2N2
Molecular Weight301.96g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N=C2Br)Br)N
InChIInChI=1S/C9H6Br2N2/c10-8-6-4-2-1-3-5(6)7(12)9(11)13-8/h1-4H,12H2
InChIKeyKKSLJXTVKLGZTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromoisoquinolin-4-amine Procurement Guide


1,3-Dibromoisoquinolin-4-amine (CAS 887571-31-5) is a heterocyclic building block in the isoquinoline family, characterized by bromine atoms at positions 1 and 3 and a primary amine at position 4 . This substitution pattern distinguishes it from other dibromoisoquinoline isomers and mono-brominated analogs, impacting its physicochemical properties and utility as a synthetic intermediate for medicinal chemistry and kinase inhibitor programs [1].

Unique 1,3-dibromo-4-amino substitution pattern distinguishes from other isoquinoline isomers and mono-bromo analogs
Heterocyclic building block designed for medicinal chemistry and lead optimization workflows
Scaffold referenced in kinase inhibitor programs requiring balanced lipophilicity and hydrogen-bonding capacity

Why Generic Isoquinoline Analogs Cannot Substitute


Isoquinoline-based building blocks are not freely interchangeable for synthetic or pharmacological applications. The specific 1,3-dibromo-4-amino substitution pattern of this compound imparts a distinct lipophilicity profile (LogP ~3.34) compared to mono-bromo analogs such as 3-bromoisoquinolin-4-amine (LogP ~2.4) [1] and isomeric dibromo variants like 1,6-dibromoisoquinolin-3-amine (LogP ~3.92) . These differences directly impact membrane permeability, protein binding, and synthetic reactivity, meaning that substituting a structurally related compound can lead to divergent pharmacokinetic or synthetic outcomes [2].

Mono-bromo analogs (e.g., 3-bromoisoquinolin-4-amine) exhibit lower lipophilicity, which may shift membrane permeability and protein-binding profiles.
Isomeric dibromo amines (e.g., 1,6-dibromoisoquinolin-3-amine) are more lipophilic, altering solubility-permeability balance and synthetic reactivity.
Non-amine analogs lack the hydrogen-bond donor and synthetic handle critical for target engagement and derivatization, limiting direct replacement.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Differential vs. Mono-Bromo Analog

1,3-Dibromoisoquinolin-4-amine exhibits a predicted LogP of 3.34 , substantially higher than the mono-brominated analog 3-bromoisoquinolin-4-amine (LogP 2.4) [1]. This 0.94 LogP unit increase translates to an approximately 9-fold higher octanol-water partition coefficient, indicating significantly greater lipophilicity that affects membrane permeability and protein binding potential.

Lipophilicity vs. Mono-Bromo Analog
Reported
LogP 3.34 vs 2.4
Δ +0.94 (~9× higher partition)
Supports selection for programs needing higher passive membrane permeability
Predicted LogP values; experimental validation advised
Lipophilicity Drug design Physicochemical property

Lipophilicity Comparison with Isomeric Dibromo Amines

Among dibromoisoquinoline amine isomers, 1,3-Dibromoisoquinolin-4-amine (LogP 3.34) is considerably less lipophilic than 1,6-dibromoisoquinolin-3-amine (LogP 3.92) , a difference of 0.58 LogP units (approximately 4-fold lower partition coefficient). This moderate lipophilicity may offer a better balance between solubility and membrane permeability for oral bioavailability optimization.

Lipophilicity vs. 1,6-Dibromo Isomer
Data to verify
LogP 3.34 vs 3.92
Δ −0.58 (~4× lower partition)
May offer a more balanced solubility-permeability profile for oral bioavailability optimization
Predicted values from chemical databases; requires experimental confirmation
Isomer comparison Lipophilicity Lead optimization

Hydrogen-Bond Donor Advantage Over Non-Amine Analog

1,3-Dibromoisoquinolin-4-amine contains one hydrogen-bond donor (NH2), while the corresponding non-amine analog 1,3-dibromoisoquinoline has zero H-bond donors . This single donor group enables specific target interactions (e.g., hinge-binding region of kinases) and provides a reactive handle for further derivatization (amide coupling, urea formation, reductive amination), which is absent in the non-amine analog [1].

H-Bond Donor vs. Non-Amine Analog
Class-level
1 H-bond donor (NH₂) vs 0
Provides a handle for target binding interactions and synthetic diversification
Structural inference; confirm functional utility in specific kinase targets
Hydrogen bonding Target engagement Synthetic versatility

Optimal Procurement and Application Scenarios


Kinase Inhibitor Lead Generation (DYRK1A/CLK)

Patent literature identifies 1,3-Dibromoisoquinolin-4-amine as a candidate scaffold for DYRK1A inhibition [1]. Its specific 1,3-dibromo-4-amino substitution pattern offers a balance of lipophilicity (LogP 3.34 ) and hydrogen-bonding capacity suitable for ATP-binding site engagement. Research groups pursuing DYRK1A or CLK kinase inhibitors should prioritize this compound over mono-bromo or non-amino analogs to leverage its inherent physicochemical profile [1].

Suzuki-Miyaura Cross-Coupling Library Synthesis

The dual bromine substituents at positions 1 and 3 serve as reactive handles for sequential palladium-catalyzed cross-coupling reactions, enabling divergent library synthesis of 1,3-diarylisoquinolin-4-amines [2]. The presence of the C4 amine allows additional diversification through amidation or urea formation. This orthogonal reactivity—two bromine sites plus one amine—distinguishes it from mono-bromo or non-amino analogs and is critical for building diverse compound collections.

SAR Exploration of CNS-Active Isoquinolines

With a LogP of 3.34 , 1,3-Dibromoisoquinolin-4-amine falls within the optimal lipophilicity range for blood-brain barrier penetration. Comparative data shows it is less lipophilic than 1,6-dibromoisoquinolin-3-amine (LogP 3.92 ) but more lipophilic than mono-bromo analog 3-bromoisoquinolin-4-amine (LogP 2.4 [3]). CNS drug discovery teams targeting isoquinoline-based GPCR or kinase modulators should select this isomer for its balanced physicochemical properties.

Lanthanide Ligand and Coordination Chemistry Intermediate

Highly substituted isoquinolines bearing reactive groups at both C1 and C3 positions are established intermediates for lanthanide complexation ligands [4]. 1,3-Dibromoisoquinolin-4-amine provides two bromine atoms for functionalization at these critical positions, along with an amine at C4 that can serve as a tethering point for further chelator construction, making it a versatile precursor for this specialized application.

Application
Selection Property
Validation Focus
DYRK1A/CLK inhibitor lead generation
Substitution pattern and lipophilicity balance
DYRK1A/CLK inhibitory activity in biochemical assays
Suzuki-Miyaura cross-coupling library synthesis
Dual bromine handles plus amine diversification
Cross-coupling efficiency and compound library diversity
CNS-active isoquinoline SAR exploration
Moderate LogP for blood-brain barrier penetration
Brain exposure and target engagement in CNS models
Lanthanide ligand and coordination chemistry
C1/C3 functionalization with C4 amine tether
Lanthanide complexation and coordination properties
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